2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Proteomics Research: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Biological Studies: It is used in various biological assays to investigate cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:
2-[(Phenylsulfonyl)methyl]pyrrolidine: Lacks the hydrochloride component, which may affect its solubility and reactivity.
2-[(Phenylsulfonyl)methyl]piperidine hydrochloride: Contains a piperidine ring instead of a pyrrolidine ring, leading to differences in chemical properties and biological activity.
These comparisons highlight the unique features of this compound, such as its specific ring structure and the presence of the hydrochloride component, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h1-3,6-7,10,12H,4-5,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNOUZUEQXLUBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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